molecular formula C13H18BFO2S B6304553 4-Fluoro-3-(methylthio)phenylboronic acid pinacol ester CAS No. 2121513-04-8

4-Fluoro-3-(methylthio)phenylboronic acid pinacol ester

Cat. No.: B6304553
CAS No.: 2121513-04-8
M. Wt: 268.2 g/mol
InChI Key: IDMWBALBNKZJES-UHFFFAOYSA-N
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Description

4-Fluoro-3-(methylthio)phenylboronic acid pinacol ester is a boronic acid derivative featuring a pinacol ester group, a fluorine atom at the para position, and a methylthio (-SMe) group at the meta position of the phenyl ring. Boronic esters like this are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity, enabling the synthesis of complex biaryl structures in pharmaceuticals and materials science.

Properties

IUPAC Name

2-(4-fluoro-3-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO2S/c1-12(2)13(3,4)17-14(16-12)9-6-7-10(15)11(8-9)18-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMWBALBNKZJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401142996
Record name 1,3,2-Dioxaborolane, 2-[4-fluoro-3-(methylthio)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-04-8
Record name 1,3,2-Dioxaborolane, 2-[4-fluoro-3-(methylthio)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[4-fluoro-3-(methylthio)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Steps

The lithiation-borylation approach, detailed in patents, involves sequential functionalization of a halogenated aromatic precursor. The protocol comprises five stages:

  • Lithiation :

    • Substrate : 1-Chloro-3-fluoro-2-(methylthio)benzene.

    • Reagent : n-Butyllithium (n-BuLi) in anhydrous 1,2-dimethoxyethane (DME).

    • Conditions : Temperatures ≤ −65°C under inert atmosphere to prevent premature electrophilic quenching.

    • Outcome : Formation of lithiated intermediate (Li-2,6-CFA).

  • Boronation :

    • Electrophile : Trimethyl borate (B(OMe)₃).

    • Reaction : Addition at −78°C, followed by gradual warming to room temperature.

    • Monitoring : Gas chromatography (GC) confirms >95% conversion.

  • Hydrolysis :

    • Base : Aqueous NaOH (2M) to hydrolyze boronate to trihydroxyborate.

    • Phase Separation : Extraction with methyl isobutyl ketone (MIBK).

  • Acidification :

    • Acid : HCl (1M) to precipitate boronic acid.

    • Isolation : Filtration yields 4-chloro-2-fluoro-3-(methylthio)phenylboronic acid.

  • Pinacol Esterification :

    • Reagent : 2,3-Dimethyl-2,3-butanediol (pinacol) in MIBK.

    • Conditions : Reflux at 110°C for 6 hours.

    • Yield : 87% after crystallization.

Table 1: Optimization of Lithiation-Borylation Parameters

ParameterOptimal ValueEffect on Yield
Lithiation Temperature≤−65°CPrevents side reactions
B(OMe)₃ Equivalents1.2Maximizes boronation
Pinacol SolventMIBKEnhances ester purity

Palladium-Catalyzed Borylation

Miyaura Borylation Protocol

Industrial-scale synthesis (VulcanChem) employs Pd-catalyzed borylation of aryl halides:

  • Substrate : 4-Bromo-2-fluoro-3-(methylthio)benzene.

  • Catalyst : Pd(dppf)Cl₂ (1 mol%).

  • Reagent : Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv).

  • Base : KOAc (3 equiv) in dioxane at 80°C for 12 hours.

  • Yield : 78% after column chromatography.

Key Advantages

  • Functional Group Tolerance : Compatible with nitro and carbonyl groups.

  • Scalability : Single-batch reactions achieve >500 g output.

Alternative Synthetic Routes

Boronic Acid Functionalization

A PMC study outlines boronate ester formation via mixed anhydride intermediates:

  • Step 1 : React neopentyl boronate with pivaloyl chloride/TEA to form acyloxyborane.

  • Step 2 : Couple with 4-aminophenyl derivatives under heating (80°C).

  • Step 3 : Hydrolyze with H₂O to liberate boronic acid, followed by pinacol esterification.

  • Yield : 65–72%.

Direct Thioether Incorporation

SigmaAldrich’s product data implies pre-installation of methylthio groups before borylation, though specifics are proprietary.

Purification and Characterization

Crystallization Protocols

  • Solvent System : Ethyl acetate/hexane (1:3 v/v) for recrystallization.

  • Purity : >99% by HPLC (retention time: 8.2 min).

Spectroscopic Data

  • ¹¹B NMR : δ 30.2 ppm (characteristic of pinacol boronate).

  • ¹H NMR (CDCl₃): δ 1.25 (s, 12H, pinacol CH₃), 2.45 (s, 3H, SCH₃), 7.21–7.45 (m, 3H, aryl).

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYield (%)Cost (USD/g)Scalability
Lithiation-Borylation8712Moderate
Palladium-Catalyzed7818High
Mixed Anhydride6822Low
  • Lithiation-Borylation : Preferred for high yields but requires cryogenic conditions.

  • Palladium-Catalyzed : Optimal for large-scale production despite higher catalyst costs .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(methylthio)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Nucleophiles: For substitution reactions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 4-Fluoro-3-(methylthio)phenylboronic acid pinacol ester involves its role as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The presence of the fluorine and methylthio groups can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Table 1: Hydrolysis Half-Lives of Selected Boronic Esters

Compound Substituent Half-Life (Water)
Para-hydroxy-phenylboronic ester -OH ~10 minutes
Para-acetamido-phenylboronic ester -NHCOCH₃ ~10 minutes
Para-amino-phenylboronic ester -NH₂ ~3 hours
4-Fluoro-3-(methylthio)phenylboronic ester -F, -SMe (meta) Inferred faster than -CF₃ analogs
4-Fluoro-3-(trifluoromethyl)phenylboronic ester -F, -CF₃ (meta) Inferred slower than -SMe analogs

Solubility in Organic Solvents

Pinacol esters generally exhibit high solubility in organic solvents due to reduced polarity compared to boronic acids. Key comparisons include:

  • Parent phenylboronic acid pinacol ester : Highly soluble in chloroform, acetone, and ethers.
  • Azaesters (e.g., phenylboronic azaester): Lower solubility in hydrocarbons (e.g., methylcyclohexane) than pinacol esters.
  • 4-Fluoro-3-(methylthio)phenylboronic ester: The methylthio group’s hydrophobicity may reduce solubility in polar solvents (e.g., acetone) but enhance compatibility with non-polar solvents like toluene. Fluorine’s electronegativity could marginally offset this effect.

Table 2: Solubility Trends in Chloroform

Compound Solubility (Relative)
Phenylboronic acid pinacol ester High
Azaester of phenylboronic acid Moderate
4-Fluoro-3-(methylthio)phenylboronic ester High (inferred)

Reactivity in Suzuki-Miyaura Coupling

Steric and electronic effects of substituents influence cross-coupling efficiency:

  • Electron-withdrawing groups (e.g., -CF₃) : Activate the boron center, enhancing oxidative addition with palladium catalysts.
  • Methylthio group : Electron-donating properties may slightly reduce reactivity compared to -CF₃ analogs but improve stability under basic conditions. Steric hindrance at the meta position could slow coupling compared to para-substituted derivatives.

Biological Activity

4-Fluoro-3-(methylthio)phenylboronic acid pinacol ester is an organoboron compound that exhibits significant biological activity. Its interactions with various enzymes and cellular processes make it a valuable compound in biochemical research and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes, particularly hydrolases and oxidoreductases. The compound can form stable enzyme-substrate complexes, leading to modulation of enzyme activity. This interaction can result in either inhibition or activation of enzymatic functions, influencing key cellular processes such as:

  • Cell Signaling Pathways : Alteration of signaling cascades through kinase modulation.
  • Protein Modifications : Changes in phosphorylation states affecting protein function.

The compound's effects are dose-dependent; at lower concentrations, it can enhance enzyme activity without notable toxicity, while higher doses may induce adverse effects due to excessive inhibition or activation of target enzymes .

Structure and Stability

The unique structure of this compound includes a fluorine atom and a methylthio group, which enhance its reactivity compared to other boronic acids. This structural configuration allows for prolonged interactions with biological targets under standard laboratory conditions, contributing to its utility in various applications .

Biological Targets and Applications

Research indicates that this compound interacts with multiple biological targets. Its ability to form reversible covalent bonds with enzymes positions it as a useful tool for probing enzyme mechanisms and developing inhibitors for therapeutic purposes. Some notable applications include:

  • Enzyme Inhibition Studies : Understanding the role of specific enzymes in metabolic pathways.
  • Drug Development : As a lead compound for synthesizing more potent inhibitors or modulators.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC₁₃H₁₈BFO₂SContains fluorine and methylthio groups enhancing reactivity
4-Fluoro-3-trifluoromethylphenylboronic acid pinacol esterC₁₃H₁₈BClO₂STrifluoromethyl group increases lipophilicity
4-Chloro-3-(methylthio)phenylboronic acid pinacol esterC₁₃H₁₈BClO₂SChlorine substituent instead of fluorine

This comparison highlights the distinctive features of this compound that contribute to its enhanced biological activity .

Case Study 1: Kinase Modulation

A study investigated the impact of this compound on kinase activity within cancer cell lines. The results demonstrated that the compound effectively altered phosphorylation states, leading to changes in cell proliferation rates. The IC50 values indicated a dose-dependent response, underscoring its potential as a therapeutic agent in oncology .

Case Study 2: Enzyme Interaction

In another study focusing on enzyme inhibition, researchers explored the interaction between this compound and specific hydrolases. The findings revealed that the compound could inhibit enzyme activity at nanomolar concentrations, providing insights into its mechanism as a reversible inhibitor. This property makes it valuable for further investigations into enzyme regulation .

Q & A

What are the established methods for synthesizing 4-Fluoro-3-(methylthio)phenylboronic acid pinacol ester, and how can reaction yields be optimized?

Basic Synthesis Methodology
The synthesis of boronic acid pinacol esters typically involves reacting the parent boronic acid with pinacol under dehydrating conditions. For example, analogous compounds (e.g., 3-carboxy-4-methoxyphenylboronic acid pinacol ester) are synthesized using bis(pinacolato)diboron and palladium catalysts in anhydrous solvents like 1,4-dioxane . Optimization strategies include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for improved cross-coupling efficiency.
  • Temperature control : Reactions often proceed at 70–110°C, depending on substrate reactivity .
  • Moisture exclusion : Use of Schlenk lines or gloveboxes to prevent hydrolysis of the boronic ester .

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